1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide
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Overview
Description
1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide is a synthetic compound with a molecular formula of C12H12F3N3O and a molecular weight of 271.24 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid with an amine source in the presence of a coupling agent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
- 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester
Uniqueness
1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-6(2)18-9-4-3-7(10(16)19)5-8(9)17-11(18)12(13,14)15/h3-6H,1-2H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROZNIHTPVQSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)N)N=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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